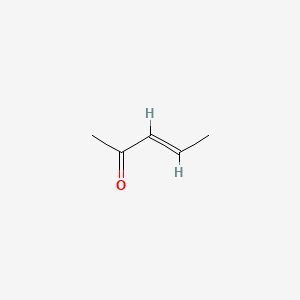![molecular formula C16H30N2O3 B6273086 tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate CAS No. 168892-89-5](/img/no-structure.png)
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate, commonly known as TBPC, is an organic compound with a variety of applications in the scientific research field. TBPC is a colorless, crystalline solid and is soluble in organic solvents. It is used as a building block in organic synthesis, as a reagent in various organic reactions, and as a tool for studying the properties of organic molecules. TBPC has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
TBPC has been used in a variety of scientific research applications. It has been used as a tool for studying the properties of organic molecules, and as a reagent in organic synthesis. TBPC has also been used as a building block in the synthesis of various organic compounds, such as peptides, proteins, and nucleic acids. In addition, TBPC has been used in medicinal chemistry, as a tool for studying the pharmacological properties of drugs, and as a reagent in biochemical assays.
作用機序
TBPC is an organic compound that can be used to study the properties of organic molecules. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including nucleophilic substitution, addition-elimination, and condensation reactions. TBPC can also be used as a catalyst in the synthesis of peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
TBPC has been studied for its potential biochemical and physiological effects. In vitro studies have shown that TBPC can act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, TBPC has been shown to have antifungal and antibacterial activity. It has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
The use of TBPC in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of organic synthesis reactions. In addition, TBPC is relatively inexpensive and easy to obtain. However, there are some limitations to using TBPC in laboratory experiments. For example, it is not stable in the presence of light or heat, and it can react with some other chemicals.
将来の方向性
The potential applications of TBPC are still being explored. One area of research is the development of novel molecules based on TBPC that can be used as therapeutic agents. Other areas of research include the use of TBPC in the synthesis of peptides, proteins, and nucleic acids, and the development of methods for the synthesis of TBPC-based compounds. Additionally, research is being conducted to explore the potential biochemical and physiological effects of TBPC.
合成法
TBPC can be synthesized from a variety of starting materials. The most common method involves the reaction of an alkyl halide with a piperidine derivative in the presence of a base. This reaction produces a piperidine carboxylic acid, which can then be converted to TBPC by treatment with tert-butyl chloroformate. Other synthetic methods include the reaction of a piperidine derivative with a carboxylic acid or an ester, and the reaction of a piperidine derivative with an aldehyde or ketone.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with piperidine-4-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-hydroxypiperidine-1-carboxylate", "piperidine-4-carbaldehyde", "base (e.g. sodium hydride, potassium carbonate)", "solvent (e.g. tetrahydrofuran, dimethylformamide)" ], "Reaction": [ "Add the base to the solvent and stir until dissolved.", "Slowly add piperidine-4-carbaldehyde to the solution and stir for several minutes.", "Add tert-butyl 4-hydroxypiperidine-1-carboxylate to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS番号 |
168892-89-5 |
分子式 |
C16H30N2O3 |
分子量 |
298.42 g/mol |
IUPAC名 |
tert-butyl 4-(piperidin-4-yloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-13(7-11-18)12-20-14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3 |
InChIキー |
BVGHDXFXSUEYBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2CCNCC2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



